

The chemical structure and properties of the pyrimido-diazepinone compound XMD-17-51.

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The Pyrimido-Diazepinone Compound XMD-17-51: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

XMD-17-51 is a pyrimido-diazepinone compound that has emerged as a potent inhibitor of multiple protein kinases, with significant activity against NUAK family kinase 1 (NUAK1) and Doublecortin-like kinase 1 (DCLK1).[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **XMD-17-51**. Detailed experimental protocols for key assays and a summary of its effects on critical signaling pathways are presented to support further research and development efforts in oncology, particularly for non-small cell lung cancer (NSCLC).

Chemical Structure and Properties

XMD-17-51 is a small molecule inhibitor belonging to the pyrimido-diazepinone class of compounds.[2] Its systematic IUPAC name is 5,11-Dihydro-5,11-dimethyl-2-[[1-(4-piperidinyl)-1H-pyrazol-4-yl]amino]-6H-pyrimido[4,5-b][1][3]benzodiazepin-6-one.[1]

Physicochemical Properties



Property	Value	Reference
Molecular Formula	C21H24N8O	[1][4]
Molecular Weight	404.47 g/mol	[1][4]
CAS Number	1628614-50-5	[1][4]
Appearance	Solid powder	[1]
Solubility	Soluble in DMSO, Ethanol, and Water	[5]

Biological Activity and Quantitative Data

XMD-17-51 has demonstrated potent inhibitory activity against several kinases, with NUAK1 and DCLK1 being primary targets. Its anti-proliferative effects have been observed in various cancer cell lines.

In Vitro Kinase Inhibitory Activity

Target Kinase	IC50 (nM)	Assay Conditions	Reference
NUAK1	1.5	Biochemical Assay	[2]
DCLK1	14.64	Cell-free enzymatic assay	[2]

Anti-proliferative Activity in NSCLC Cell Lines



Cell Line	IC50 (μM)	Comments	Reference
A549	27.575	-	[2]
A549 (DCLK1 Overexpression)	53.197	DCLK1 overexpression impairs anti- proliferative activity	[2]
NCI-H1299	Not explicitly quantified, but inhibition observed	-	[2]
NCI-H1975	Not explicitly quantified, but inhibition observed	-	[2]

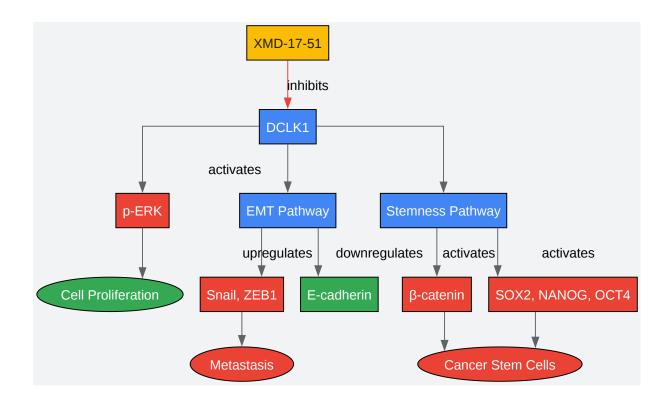
Mechanism of Action and Signaling Pathways

XMD-17-51 exerts its anti-cancer effects primarily through the inhibition of DCLK1, a protein kinase implicated in tumorigenesis, cancer stem cell maintenance, and epithelial-mesenchymal transition (EMT).[2][6] Inhibition of DCLK1 by **XMD-17-51** leads to the downregulation of key downstream signaling pathways involved in cancer progression.

DCLK1-Mediated Signaling Pathway

The inhibition of DCLK1 by **XMD-17-51** has been shown to modulate the expression of several downstream effectors, leading to a reduction in cancer cell proliferation, stemness, and metastatic potential.[2]





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Caption: DCLK1 Signaling Pathway Inhibition by XMD-17-51.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of **XMD-17-51**.

In Vitro DCLK1 Kinase Inhibition Assay

This assay quantifies the inhibitory effect of **XMD-17-51** on DCLK1 kinase activity in a cell-free system.

Materials:



- · Purified active DCLK1 kinase
- ULight-CREBtide peptide substrate
- ATP
- XMD-17-51
- · Assay buffer

Procedure:

- Prepare a reaction mixture containing purified DCLK1 protein and ULight-CREBtide peptide substrate in the assay buffer.
- Add varying concentrations of **XMD-17-51** to the reaction mixture.
- Initiate the kinase reaction by adding a low concentration of ATP (e.g., 1 μM).[2]
- Incubate the reaction at a controlled temperature for a specified period.
- Stop the reaction and measure the phosphorylation of the ULight-CREBtide peptide substrate using a suitable detection method (e.g., fluorescence resonance energy transfer).
- Calculate the percentage of inhibition for each concentration of XMD-17-51 and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay

This colorimetric assay assesses the effect of **XMD-17-51** on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Materials:

- NSCLC cell lines (A549, NCI-H1299, NCI-H1975)
- · Cell culture medium
- XMD-17-51

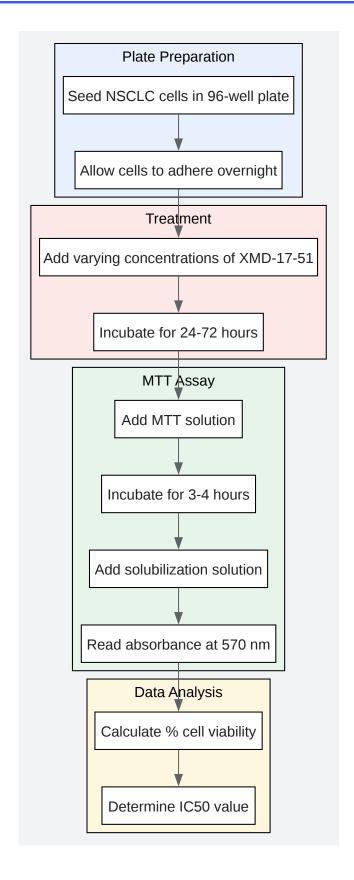


- 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or acidified isopropanol)
- · 96-well plates

Procedure:

- Seed the NSCLC cells in 96-well plates at an appropriate density and allow them to adhere overnight.
- Treat the cells with various concentrations of **XMD-17-51** and a vehicle control.
- Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
- Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- Remove the medium and add the solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.





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Caption: Workflow for the MTT Cell Proliferation Assay.



Western Blot Analysis

This technique is used to detect and quantify specific proteins in cell lysates to understand the effect of **XMD-17-51** on protein expression and signaling pathways.

Materials:

- A549 cells treated with XMD-17-51
- · Lysis buffer
- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE gels
- PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibodies (e.g., anti-DCLK1, anti-p-ERK, anti-Snail, anti-ZEB1, anti-E-cadherin, anti-GAPDH)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

Procedure:

- Lyse the treated and control A549 cells and quantify the protein concentration.
- Separate the protein lysates (e.g., 40 μg) by SDS-PAGE and transfer them to a PVDF membrane.[2]
- Block the membrane with blocking buffer for 1-2 hours at room temperature.[2]
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.



- Detect the protein bands using a chemiluminescent substrate and an imaging system.
- Use a loading control like GAPDH to normalize protein levels.[2]

Sphere Formation Assay

This assay assesses the ability of cancer stem cells to form three-dimensional spheroids, a characteristic of self-renewal and tumorigenicity.

Materials:

- A549 cells
- Stem cell medium
- Ultra-low attachment plates
- XMD-17-51

Procedure:

- Suspend A549 cells in stem cell medium at a density of 1,000 cells/well in ultra-low attachment plates.[2]
- Treat the cells with different concentrations of XMD-17-51.
- Incubate the plates for approximately 7 days to allow for sphere formation.[2]
- Count the number of spheres formed in each well under a microscope.
- Calculate the sphere formation efficiency and compare the treated groups to the control.

Conclusion

XMD-17-51 is a potent dual inhibitor of NUAK1 and DCLK1 with significant anti-cancer properties, particularly in NSCLC models. Its ability to inhibit DCLK1 and subsequently suppress pathways related to cell proliferation, epithelial-mesenchymal transition, and cancer stemness highlights its therapeutic potential. The data and protocols presented in this guide



provide a valuable resource for researchers and drug development professionals interested in the further investigation and potential clinical application of **XMD-17-51**.

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